molecular formula C6H5ClN2O2 B13112581 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride CAS No. 583883-61-8

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride

Cat. No.: B13112581
CAS No.: 583883-61-8
M. Wt: 172.57 g/mol
InChI Key: QAVWLQDOGNVPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a chemical compound belonging to the class of dihydropyrimidinones This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of a carbonyl chloride group at position 5 and a methyl group at position 6 further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride typically involves the chlorination of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. This reaction is often carried out using reagents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the formation of the desired carbonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphorus Oxychloride (POCl3): Used for chlorination reactions.

    Amines, Alcohols, Thiols: Used for substitution reactions.

    Aqueous Bases: Used for hydrolysis reactions.

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The compound may interact with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(5(7)10)2-8-6(11)9-3/h2H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVWLQDOGNVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664592
Record name 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583883-61-8
Record name 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.